

Application Notes & Protocols: FAP Inhibitors for Preclinical Imaging

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Compound of Interest		
Compound Name:	Fap-IN-2	
Cat. No.:	B12385977	Get Quote

Introduction

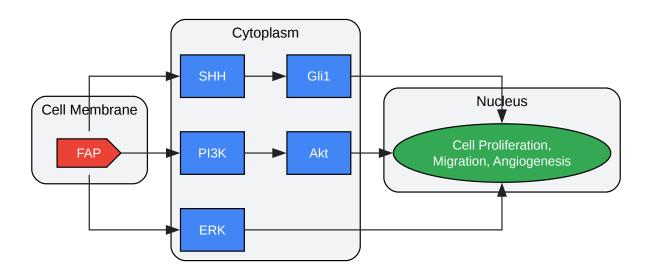
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[1][2][3] Its expression in healthy adult tissues is minimal, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[2][4]

This document provides detailed application notes and protocols for the use of FAP inhibitors (FAPI) in preclinical imaging. While the specific designation "**Fap-IN-2**" is not widely documented in peer-reviewed literature, the principles and protocols outlined here are based on extensively studied quinoline-based FAP inhibitors such as FAPI-46 and peptide-based agents like FAP-2286. These agents serve as exemplary models for researchers, scientists, and drug development professionals working on FAP-targeted radiopharmaceuticals.

FAP-Mediated Signaling Pathways

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, migration, and angiogenesis. Understanding these pathways is crucial for contextualizing the role of FAP in cancer progression. FAP has been shown to influence cell behavior through the PI3K/Akt, Sonic Hedgehog (SHH)/Gli1, and ERK signaling pathways.[4] [5][6]





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FAP Signaling Pathways Diagram

Quantitative Data Summary

The following tables summarize recommended dosages and biodistribution data for commonly used radiolabeled FAP inhibitors in preclinical mouse models.

Table 1: Recommended Dosages of Radiolabeled FAP Inhibitors for Preclinical Imaging

Radiotracer	Dose (MBq)	Animal Model	Application	Reference
68Ga-FAPI-46	5.55 - 7.4	NCI-H727 Tumor Xenograft	PET Imaging	[7]
68Ga-DOTA- 2P(FAPI)2	~7.4	HCC-PDX	PET Imaging	[8]
111In-FAP-2286	30	HEK-FAP Tumor Xenograft	SPECT Imaging	[2][9]
177Lu-FAP-2286	30 - 60	HEK-FAP Tumor Xenograft	Radionuclide Therapy	[9]



| 177Lu-BiOncoFAP | 5 | HT-1080.hFAP Tumor Xenograft | Radionuclide Therapy |[10] |

Note: The molar dose of the FAP inhibitor administered can significantly impact imaging and therapeutic outcomes, especially in models with low FAP expression. It is critical to consider and optimize the molar dose in addition to the radioactivity.[11][12]

Table 2: Biodistribution Data of Selected FAP Inhibitors (%ID/g) in Preclinical Models

Radiotrac er	Time (p.i.)	Tumor	Blood	Kidney	Liver	Muscle
68Ga- FAP-2286	0.5 h	9.8	-	-	-	-
	3 h	10.8	-	-	-	-
68Ga- FAPI-46	0.5 h	9.3	-	-	-	-
	3 h	9.2	-	-	-	-
111In-FAP- 2286	1 h	11.1	-	-	-	-
	48 h	9.1	-	-	-	-
89Zr-Df- Bz-F19	2 h	-	-	-	-	3.1 (T/M Ratio)

| | 72 h | - | - | - | 8.3 (T/M Ratio) |

(Data derived from studies in HEK-FAP and U87MG tumor-bearing mice.[2][9][13] T/M Ratio = Tumor-to-Muscle Ratio)

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated FAP Inhibitors

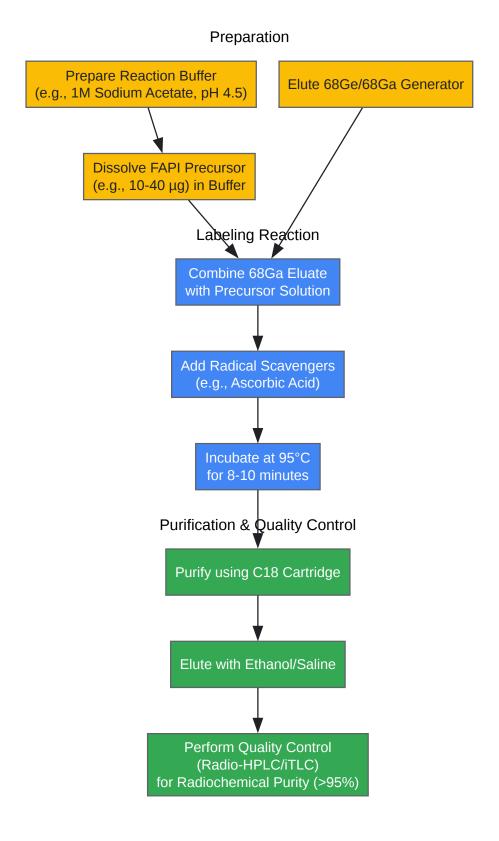






This protocol describes a general method for labeling DOTA-conjugated FAP inhibitors (e.g., FAP-2286) with Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for imaging and therapy.





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Radiolabeling Workflow Diagram



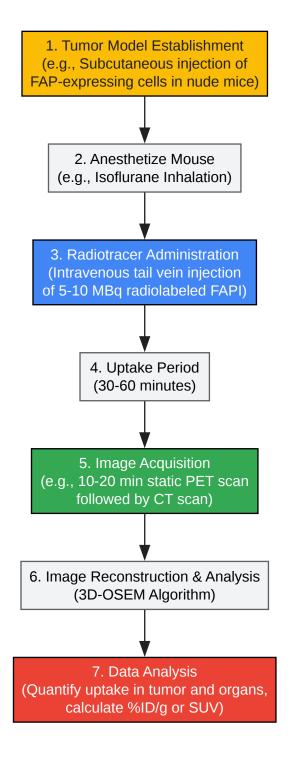
Methodology:

- Preparation: Elute the 68Ge/68Ga generator according to the manufacturer's instructions.
 Prepare a reaction vial containing the DOTA-conjugated FAP inhibitor precursor (e.g., 25-150 μg) dissolved in a suitable buffer like sodium acetate (pH 4.5).[3][14][15]
- Reaction: Add the 68Ga eluate to the reaction vial. For therapeutic radionuclides like 177Lu, radical scavengers such as L-ascorbic acid or L-methionine should be added to prevent radiolysis.[15]
- Incubation: Heat the reaction mixture at 95°C for 8-10 minutes.[3][15]
- Purification: After incubation, the mixture can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unchelated radionuclide.
- Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or instant thinlayer chromatography (iTLC). The RCP should consistently be >95%.[15]
- Formulation: Formulate the final product in a sterile, pyrogen-free solution (e.g., saline) for injection.

Protocol 2: Preclinical Imaging Workflow

This protocol outlines the key steps for performing in vivo PET or SPECT imaging in a tumorbearing mouse model.





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Preclinical Imaging Workflow Diagram

Methodology:

 Animal Model: Utilize mice bearing tumors with confirmed FAP expression (e.g., patientderived xenografts (PDXs) or cell lines engineered to express FAP, such as HEK-293-FAP or



U87MG).[1][8][13]

- Anesthesia: Anesthetize the animal using a standard protocol (e.g., 1-2% isoflurane in oxygen). Maintain body temperature throughout the procedure.
- Injection: Administer the radiolabeled FAP inhibitor (e.g., 5-10 MBq in 100-150 μL saline) via the lateral tail vein.[7]
- Uptake: Allow for an uptake period, typically 30-60 minutes for 68Ga-labeled FAPIs, as peak tumor uptake is observed early.[2] For longer half-life isotopes like 89Zr, imaging can be performed at later time points (e.g., 24, 48, 72 hours).[13]
- Imaging: Position the animal in the scanner (e.g., small-animal PET/CT). Perform a static or dynamic scan for the desired duration (e.g., 10-20 minutes). A low-dose CT scan is typically acquired for anatomical co-registration and attenuation correction.[7]
- Image Analysis: Reconstruct images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization). Draw regions of interest (ROIs) over the tumor and various organs on the fused PET/CT images to quantify radioactivity concentration.
- Biodistribution (Optional but Recommended): Following the final imaging session, euthanize the animal. Excise the tumor and key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh the tissues and measure their radioactivity using a gamma counter to calculate the percentage of injected dose per gram (%ID/g). This provides a quantitative validation of the imaging data.[7][8]

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